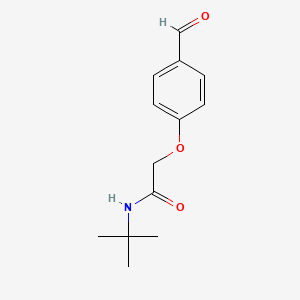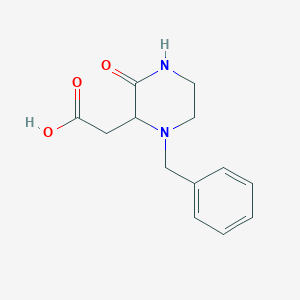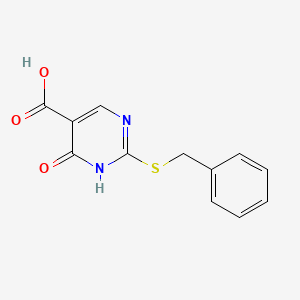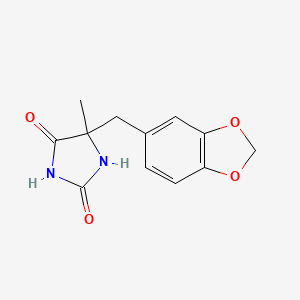
3-(Dimethylamino)-1-propanethiol
描述
3-(Dimethylamino)-1-propanethiol is an organic compound with the molecular formula C5H13NS. It is a thiol derivative containing a dimethylamino group attached to a propyl chain. This compound is known for its distinctive sulfurous odor and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)-1-propanethiol can be synthesized through several methods. One common method involves the reaction of 3-chloropropanethiol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Electrophiles: Alkyl halides or acyl chlorides for addition reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Thioethers: Formed through addition reactions with electrophiles.
科学研究应用
3-(Dimethylamino)-1-propanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-propanethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction is crucial in redox reactions and enzyme inhibition, where the compound can modulate the activity of thiol-containing enzymes.
相似化合物的比较
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the thiol group.
Dimethylaminopropanol: Contains a hydroxyl group instead of a thiol group.
Dimethylaminopropionitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
3-(Dimethylamino)-1-propanethiol is unique due to the presence of both a dimethylamino group and a thiol group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. The thiol group, in particular, provides unique reactivity that is not present in similar compounds lacking this functional group.
属性
IUPAC Name |
3-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYSFNFCZEPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388502 | |
| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-17-0 | |
| Record name | 3-(Dimethylamino)-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-1-propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Dimethylamino)-1-propanethiol interact with metal ions?
A1: this compound acts as a ligand, coordinating with metal ions like Cadmium(II) and Zinc to form polynuclear complexes. The sulfur and nitrogen atoms within the molecule can both participate in this coordination, with the sulfur demonstrating a stronger affinity for the metal center. The resulting complexes often exhibit tetrahedral geometry around the metal ion.
Q2: Can you describe the structure and important properties of this compound relevant to its use in chemical synthesis?
A2: this compound is an aliphatic γ-mercapto amine with the molecular formula C5H13NS. Its structure comprises a three-carbon chain with a thiol (-SH) group at one end and a tertiary amine group (-N(CH3)2) substituted on the third carbon. The presence of both thiol and amine functionalities allows it to act as a versatile building block in chemical synthesis. For instance, it can participate in thiol-yne click chemistry reactions, enabling the efficient formation of complex molecules .
Q3: What is the role of this compound in preparing compounds with potential platelet aggregation inhibitory activity?
A3: Researchers have utilized this compound as a key reagent in the synthesis of various thiadiazolo[3,4-c]acridine and related derivatives . These compounds were designed to explore potential inhibitors of platelet aggregation. Specifically, the thiol group of this compound reacts with chlorine-substituted heterocyclic compounds, leading to the formation of thioether linkages. This structural modification introduces a flexible side chain with a tertiary amine group, potentially contributing to interactions with biological targets involved in platelet aggregation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)


![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)


![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)
